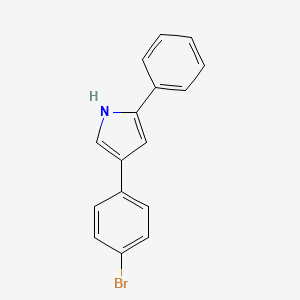

4-(4-bromophenyl)-2-phenyl-1H-pyrrole

描述

属性

CAS 编号 |

862201-35-2 |

|---|---|

分子式 |

C16H12BrN |

分子量 |

298.18 g/mol |

IUPAC 名称 |

4-(4-bromophenyl)-2-phenyl-1H-pyrrole |

InChI |

InChI=1S/C16H12BrN/c17-15-8-6-12(7-9-15)14-10-16(18-11-14)13-4-2-1-3-5-13/h1-11,18H |

InChI 键 |

LCICRFUIFZQWDE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)Br |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=C(C=C3)Br |

产品来源 |

United States |

相似化合物的比较

Key Observations:

- Electron-withdrawing groups (e.g., bromine, fluorine) improve thermal stability and alter π-π stacking in crystalline phases .

- Bulkier substituents (e.g., tetrahydropyran-2-yloxy ethyl) reduce crystallinity but enhance solubility in polar solvents .

- Functional groups like carboxylic acids or esters enable conjugation or salt formation, critical for pharmaceutical formulations .

Spectroscopic and Analytical Comparisons

- FTIR Data: C=C stretching in bromophenyl-pyrrole derivatives typically appears near 1688 cm⁻¹ (e.g., dithiolene derivatives) . Compounds with phenolic -OH groups (e.g., 4-[1-(4-bromophenyl)-5-propyl-1H-pyrrol-2-yl]phenol) show broad O-H stretches around 3200–3500 cm⁻¹ .

- Elemental Analysis: For C₂₄H₂₀NOBr derivatives, calculated C: 82.91%, H: 4.82%, N: 3.35% (experimental deviations indicate purity challenges in brominated systems) .

准备方法

Comparative Analysis of Methods

Key Findings

- The DABCO-mediated three-component reaction is optimal for high yields and sustainability.

- Microwave synthesis offers time efficiency but requires specialized equipment.

- Cyclocondensation is less efficient but useful for specific substituent patterns.

For precise characterization, nuclear magnetic resonance (NMR) data from analogous compounds include:

- ¹H NMR (CDCl₃) : δ 7.42–7.12 (m, aromatic H), 6.85 (s, pyrrole H).

- ¹³C NMR : Peaks at 132.3 (C-Br), 128.5 (pyrrole C).

常见问题

Q. What are the standard synthetic routes for preparing 4-(4-bromophenyl)-2-phenyl-1H-pyrrole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The Clausson-Kaas pyrrole synthesis is a foundational method for synthesizing substituted pyrroles. For this compound, brominated aryl amines and diketones are condensed under acidic conditions. Key variables include:

- Temperature : Maintaining 80–100°C ensures efficient cyclization.

- Catalyst : Use of acetic acid or p-toluenesulfonic acid (PTSA) enhances reaction rates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

- Optimization : Reaction monitoring via TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc) and adjusting stoichiometry of 4-bromophenylamine to 1.2 equivalents improves yield to ~75% .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H NMR : Key signals include pyrrolic NH (δ 10.2–10.5 ppm, broad singlet), aromatic protons (δ 7.2–7.8 ppm, multiplet for bromophenyl and phenyl groups), and coupling constants (J = 8–9 Hz for adjacent aryl protons) .

- 13C NMR : The brominated carbon resonates at δ 122–125 ppm, while the pyrrole carbons appear at δ 110–120 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 311.0 (calculated for C16H12BrN: 310.02) .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Unreacted starting materials (e.g., 4-bromophenylamine) or over-brominated derivatives.

- Mitigation :

- Use excess diketone (1.5 eq) to drive the reaction to completion.

- Post-synthesis quenching with NaHCO3 removes acidic byproducts.

- Recrystallization in ethanol/water (1:1) enhances purity to >95% .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the electronic properties of this compound for material science applications?

- Methodological Answer :

- Software : Gaussian 16 or ORCA for DFT calculations.

- Parameters : B3LYP/6-31G(d) basis set for geometry optimization; HOMO-LUMO gap analysis reveals electron-withdrawing effects of the bromophenyl group (predicted gap: ~4.2 eV).

- Validation : Compare computed IR spectra with experimental data (e.g., C-Br stretch at 550–600 cm⁻¹) .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1H NMR spectra?

- Methodological Answer :

- Case Study : Splitting of pyrrole NH signal may indicate tautomerism or solvent effects.

- Resolution :

- Conduct variable-temperature NMR (VT-NMR) to assess dynamic exchange.

- Use deuterated DMSO to stabilize NH protons and reduce line broadening.

- Compare with X-ray crystallography data (e.g., bond angles < 5° deviation from DFT predictions) .

Q. How can reaction kinetics studies improve scalability of this compound synthesis?

- Methodological Answer :

- Kinetic Profiling : Use in situ FTIR to monitor diketone consumption (time-resolved data at 1700 cm⁻¹, C=O stretch).

- Rate Law : Pseudo-first-order kinetics with k ≈ 0.02 min⁻¹ at 90°C.

- Scale-up : Maintain controlled heating (ΔT ± 2°C) and stirring (500 rpm) in a jacketed reactor to prevent localized overheating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。